molecular formula C8H13N3 B13880051 5-Isopropylaminopyridine-2-amine

5-Isopropylaminopyridine-2-amine

Cat. No.: B13880051
M. Wt: 151.21 g/mol
InChI Key: SYJKHNDHKWZDBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-N-propan-2-ylpyridine-2,5-diamine is an organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in various fields, including medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-N-propan-2-ylpyridine-2,5-diamine typically involves the reaction of pyridine-2,5-diamine with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 5-N-propan-2-ylpyridine-2,5-diamine may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-N-propan-2-ylpyridine-2,5-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

5-N-propan-2-ylpyridine-2,5-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-N-propan-2-ylpyridine-2,5-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-2,5-diamine: A precursor in the synthesis of 5-N-propan-2-ylpyridine-2,5-diamine.

    N-isopropylpyridine derivatives:

Uniqueness

5-N-propan-2-ylpyridine-2,5-diamine stands out due to its unique combination of the pyridine ring and the isopropyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

5-N-propan-2-ylpyridine-2,5-diamine

InChI

InChI=1S/C8H13N3/c1-6(2)11-7-3-4-8(9)10-5-7/h3-6,11H,1-2H3,(H2,9,10)

InChI Key

SYJKHNDHKWZDBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CN=C(C=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.